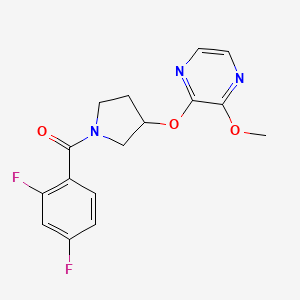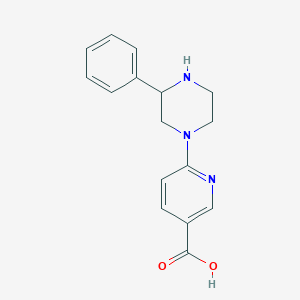
6-(3-Phenylpiperazin-1-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(3-Phenylpiperazin-1-yl)nicotinic acid” is a chemical compound with the CAS Number: 904816-46-2 . It has a molecular weight of 283.33 . The IUPAC name for this compound is 6-(3-phenyl-1-piperazinyl)nicotinic acid . It is also known by the synonyms 6-(3-Phenylpiperazin-1-yl)pyridine-3-carboxylic acid, and 5-Carboxy-2-(3-phenylpiperazin-1-yl)pyridine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H17N3O2/c20-16(21)13-6-7-15(18-10-13)19-9-8-17-14(11-19)12-4-2-1-3-5-12/h1-7,10,14,17H,8-9,11H2,(H,20,21) . This code provides a specific textual identifier for the molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid powder . It is stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Receptors and Mechanisms of Action
- Nicotinic Acid Receptors : Nicotinic acid (niacin) acts through specific receptors such as PUMA-G and HM74, which are expressed in adipose tissue. Binding to these receptors results in decreased lipolysis and lipid levels in the plasma, mediated through a G-protein-coupled mechanism that lowers cyclic adenosine monophosphate (cAMP) levels (Tunaru et al., 2003).
- Anti-atherosclerotic Effects : Nicotinic acid inhibits atherosclerosis progression in mice through its receptor GPR109A expressed by immune cells, indicating a potential for treating cardiovascular diseases beyond its lipid-modifying effects (Lukasova et al., 2011).
Antihyperlipidemic and Cardiovascular Applications
- Antihyperlipidemic Activity : Derivatives of nicotinic acid have been synthesized with antihyperlipidemic activity, indicating their potential as therapeutic agents for managing dyslipidemia by inhibiting key enzymes and receptors involved in lipid metabolism (Shoman et al., 2020).
- Vasorelaxation and Antioxidation : Thionicotinic acid derivatives have shown vasorelaxation and antioxidative activities, suggesting their development as therapeutics for cardiovascular diseases (Prachayasittikul et al., 2010).
Molecular and Cellular Effects
- Molecular Identification of Receptors : The identification of high and low affinity receptors for nicotinic acid, such as HM74 and HM74A, facilitates the development of new drugs to treat dyslipidemia by targeting these specific receptors (Wise et al., 2003).
- Enzymatic Hydroxylation : Research into the enzymatic conversion of nicotinic acid for production purposes has highlighted its industrial applications, particularly in the biochemical and pharmaceutical sectors (Mizon, 1995).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
6-(3-phenylpiperazin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(21)13-6-7-15(18-10-13)19-9-8-17-14(11-19)12-4-2-1-3-5-12/h1-7,10,14,17H,8-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPMWAWYUHYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)C3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate](/img/no-structure.png)
![Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2839411.png)
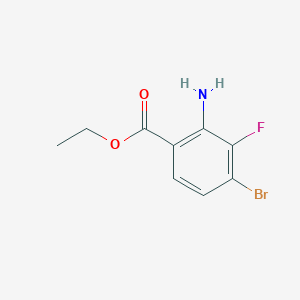
![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2839413.png)

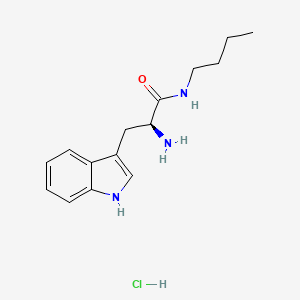
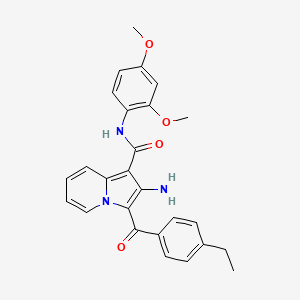
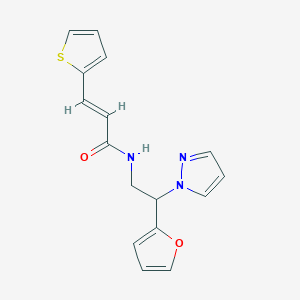
![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2839426.png)
